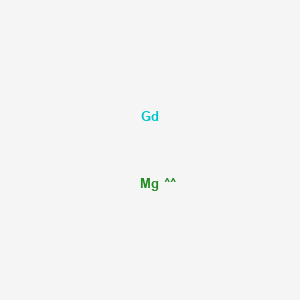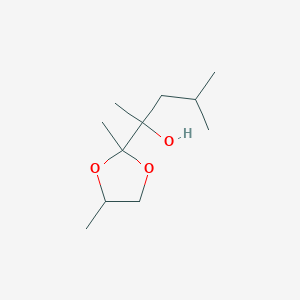
(Styryl)lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Styryl)lithium is an organolithium compound that features a styryl group (a phenyl group attached to a vinyl group) bonded to a lithium atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Styryl)lithium can be synthesized through the reaction of styrene with butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to ensure the stability of the this compound compound. The general reaction is as follows:
C6H5CH=CH2+BuLi→C6H5CH=CHLi+BuH
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would involve scaling up the reaction conditions while ensuring the purity and stability of the compound. This would likely involve continuous flow reactors and stringent temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
(Styryl)lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Polymerization: It can initiate the polymerization of monomers to form polystyrene and other polymers.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted styrenes.
Polymerization Initiators: Used in the presence of monomers like styrene to form high-density polymers.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Styrenes: Formed from substitution reactions with halides.
Polymers: Formed from polymerization reactions.
Applications De Recherche Scientifique
(Styryl)lithium has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as an initiator for the polymerization of styrene and other monomers.
Material Science: Used in the synthesis of advanced materials with specific properties.
Pharmaceuticals: Employed in the synthesis of complex organic molecules that are potential drug candidates.
Mécanisme D'action
The mechanism of action of (styryl)lithium involves its role as a nucleophile. The lithium atom in this compound is highly electropositive, making the carbon atom in the styryl group nucleophilic. This allows this compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets typically include carbonyl groups, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another organometallic compound used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of lithium.
Butyllithium: Commonly used in the synthesis of (styryl)lithium and other organolithium compounds.
Uniqueness
This compound is unique due to its combination of a styryl group and a lithium atom, which provides it with distinct reactivity compared to other organometallic compounds. Its ability to participate in both nucleophilic addition and polymerization reactions makes it a versatile reagent in organic synthesis and material science.
Propriétés
Numéro CAS |
4843-72-5 |
|---|---|
Formule moléculaire |
C8H7Li |
Poids moléculaire |
110.1 g/mol |
Nom IUPAC |
lithium;ethenylbenzene |
InChI |
InChI=1S/C8H7.Li/c1-2-8-6-4-3-5-7-8;/h1-7H;/q-1;+1 |
Clé InChI |
HYTPUZBQMLUOGL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


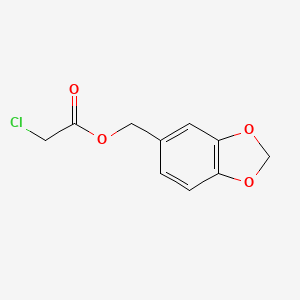

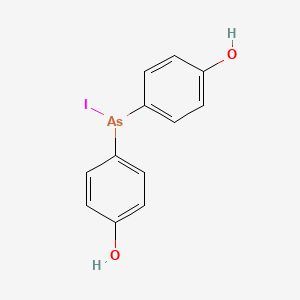
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
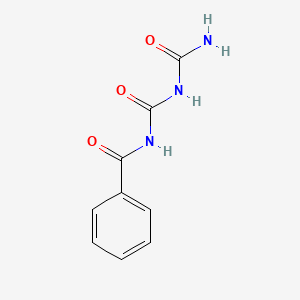
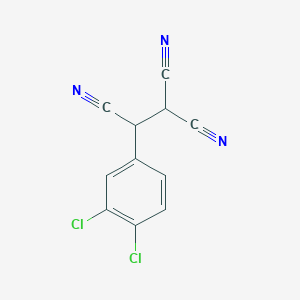
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
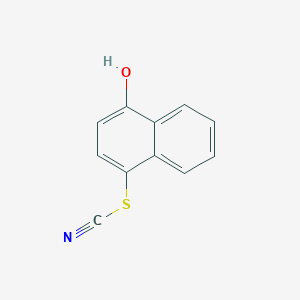
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
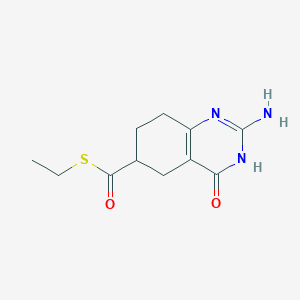
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
